molecular formula C10H12BrNO3 B3058093 2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide CAS No. 87762-16-1

2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide

Cat. No.: B3058093
CAS No.: 87762-16-1
M. Wt: 274.11 g/mol
InChI Key: ONGRSLXKJPDCBK-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide is an organic compound that features a bromophenyl group attached to an acetamide moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide typically involves the following steps:

    Bromination: The starting material, phenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromophenol.

    Etherification: 2-bromophenol is then reacted with ethylene oxide under basic conditions to form 2-(2-bromophenoxy)ethanol.

    Acetylation: The final step involves the reaction of 2-(2-bromophenoxy)ethanol with acetic anhydride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium amide in liquid ammonia for amine substitution.

Major Products Formed

    Oxidation: 2-(2-Bromophenoxy)-N-(2-oxoethyl)acetamide.

    Reduction: 2-Phenoxy-N-(2-hydroxyethyl)acetamide.

    Substitution: 2-(2-Aminophenoxy)-N-(2-hydroxyethyl)acetamide.

Scientific Research Applications

2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenoxy)-N-(2-hydroxyethyl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(2-Methylphenoxy)-N-(2-hydroxyethyl)acetamide: Similar structure but with a methyl group instead of bromine.

    2-(2-Fluorophenoxy)-N-(2-hydroxyethyl)acetamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which is not possible with other substituents like chlorine or methyl groups.

Biological Activity

Structure and Synthesis

The compound features a bromophenyl group that may interact with various biological targets, suggesting potential pharmacological properties. The synthesis typically involves multiple steps, positioning it as a versatile building block in organic synthesis and the preparation of heterocyclic compounds.

Potential Biological Activities

While direct studies on the biological activity of 2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide are scarce, compounds with similar structures often exhibit various pharmacological properties such as:

  • Anti-inflammatory Activity : Similar compounds have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
  • Anticancer Properties : The presence of halogen atoms like bromine in the structure often correlates with enhanced interactions with biomolecules, potentially leading to anticancer activity.

Comparative Analysis with Similar Compounds

The following table summarizes some related compounds and their characteristics:

Compound NameStructural FeaturesUnique Characteristics
This compoundBromophenyl and hydroxyethyl groupsVersatile building block in synthesis
N-(2-Hydroxyethyl)acetamideHydroxyethyl acetamideSimpler structure without bromine
4-BromophenolBromine on phenolic ringLacks acetamide functionality
N-(4-Bromophenyl)-N-(2-hydroxyethyl)acetamideBromine on a different phenyl ringSimilar application potential

The unique combination of functional groups in this compound may provide specific advantages in synthetic pathways and biological interactions.

Case Studies and Research Findings

  • Molecular Docking Studies : Although specific docking studies for this compound are not available, related compounds have undergone molecular docking to assess their binding affinities to COX-2. These studies typically reveal that structurally similar compounds can form stable complexes with the enzyme, suggesting anti-inflammatory potential.
  • Anticancer Activity : Research on structurally analogous compounds has demonstrated significant anticancer effects. For example, certain derivatives have shown selective inhibition of cancer cell growth while maintaining low cytotoxicity towards normal cells, indicating a favorable therapeutic index.
  • Inhibition of Mycobacterium tuberculosis : A broader investigation into similar chemical entities revealed promising antibacterial activity against Mycobacterium tuberculosis, with several analogs exhibiting MIC values below 20 µM, indicating their potential as therapeutic agents against resistant strains.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-(2-hydroxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c11-8-3-1-2-4-9(8)15-7-10(14)12-5-6-13/h1-4,13H,5-7H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGRSLXKJPDCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10528124
Record name 2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10528124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87762-16-1
Record name 2-(2-Bromophenoxy)-N-(2-hydroxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10528124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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